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molecular formula C17H20N2O2 B8661108 N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide

N-(2-(6-(4-methoxyphenyl)pyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8661108
M. Wt: 284.35 g/mol
InChI Key: WOZSSMQDFJCCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372857B2

Procedure details

The product from Step B, 1-B, (37.11 g, 174 mmol), 4-methoxyphenylboronic acid (47.7 g, 314 mmol) and bis(triphenylphosphine)palladium(II) chloride (6.12 g, 8.72 mmol) were suspended in DMA (325 mL) and aq. 2.0 M Na2CO3 (288 mL, 576 mmol). The atmosphere of the reaction vessel was evacuated/purged with N2 (3×) and the reaction mixture was heated at 90° C. over 3 h. The reaction mixture was cooled to rt and partitioned between EtOAc and H2O. The organic layer was separated, washed with H2O, saturated aq. NaCl, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was suspended in CH2Cl2 and the solid were isolated by vacuum filtration and dried under high vacuum. Alternative work-up: The reaction mixture was cooled to rt and diluted with H2O (1.85 L). The solids were collected by vacuum filtration rinsing with hexanes and dried under high vacuum. HPLC/MS: 285.0 (M+1); Rt=1.53 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
37.11 g
Type
reactant
Reaction Step Two
Quantity
47.7 g
Type
reactant
Reaction Step Three
Quantity
288 mL
Type
reactant
Reaction Step Four
Name
Quantity
325 mL
Type
solvent
Reaction Step Five
Quantity
6.12 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]([NH:11][C:12](=[O:14])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>CC(N(C)C)=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:2]2[N:7]=[CH:6][C:5]([C:8]([NH:11][C:12](=[O:14])[CH3:13])([CH3:10])[CH3:9])=[CH:4][CH:3]=2)=[CH:19][CH:18]=1 |f:2.3.4,^1:40,59|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
Step Two
Name
Quantity
37.11 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(C)(C)NC(C)=O
Step Three
Name
Quantity
47.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Four
Name
Quantity
288 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
325 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
6.12 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The atmosphere of the reaction vessel was evacuated/purged with N2 (3×)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O, saturated aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solid were isolated by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
ADDITION
Type
ADDITION
Details
diluted with H2O (1.85 L)
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsing with hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=N1)C(C)(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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